2-Chloro-4-(piperidin-1-yl)pyrimidine
Overview
Description
2-Chloro-4-(piperidin-1-yl)pyrimidine is a heterocyclic organic compound with the molecular formula C9H12ClN3 It is a derivative of pyrimidine, featuring a chlorine atom at the second position and a piperidine ring at the fourth position
Mechanism of Action
Target of Action
Piperidine derivatives, which include 2-chloro-4-(piperidin-1-yl)pyrimidine, are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
It’s known that piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . The interaction of these compounds with their targets often involves nucleophilic aromatic substitution reactions .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Result of Action
Piperidine derivatives are known to have a wide range of pharmacological applications .
Action Environment
It’s known that the synthesis of piperidine-containing compounds, which include this compound, is an important task of modern organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(piperidin-1-yl)pyrimidine typically involves the reaction of 2,4-dichloropyrimidine with piperidine. The reaction is carried out in the presence of a suitable solvent, such as dioxane, under controlled temperature conditions to ensure the selective substitution of the chlorine atom at the fourth position by the piperidine ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The reaction mixture is typically subjected to purification processes such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-(piperidin-1-yl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the second position can be substituted by other nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted pyrimidine derivatives, while oxidation reactions can produce pyrimidine N-oxides .
Scientific Research Applications
2-Chloro-4-(piperidin-1-yl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
- 2-Amino-4-(piperidin-1-yl)pyrimidine
- 2-Chloro-4-(morpholin-4-yl)pyrimidine
- 2-Chloro-4-(pyrrolidin-1-yl)pyrimidine
Comparison: Compared to these similar compounds, 2-Chloro-4-(piperidin-1-yl)pyrimidine is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties. The piperidine ring enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic and research applications .
Properties
IUPAC Name |
2-chloro-4-piperidin-1-ylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3/c10-9-11-5-4-8(12-9)13-6-2-1-3-7-13/h4-5H,1-3,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYWPHKLNTWDUPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60279598 | |
Record name | 2-Chloro-4-(piperidin-1-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60279598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5429-00-5 | |
Record name | 5429-00-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13343 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chloro-4-(piperidin-1-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60279598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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